molecular formula C12H14N2O3 B8773794 ethyl (E)-3-oxo-2-(2-phenylhydrazono)butanoate

ethyl (E)-3-oxo-2-(2-phenylhydrazono)butanoate

Cat. No.: B8773794
M. Wt: 234.25 g/mol
InChI Key: WGMOYLSNEVXNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl (E)-3-oxo-2-(2-phenylhydrazono)butanoate is a chemical compound with the molecular formula C12H14N2O3 It is known for its unique structure, which includes a phenylhydrazine moiety linked to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (E)-3-oxo-2-(2-phenylhydrazono)butanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under acidic or basic conditions, often using a solvent such as ethanol or methanol. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ethyl (E)-3-oxo-2-(2-phenylhydrazono)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazine derivatives .

Mechanism of Action

The mechanism of action of ethyl (E)-3-oxo-2-(2-phenylhydrazono)butanoate involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison: ethyl (E)-3-oxo-2-(2-phenylhydrazono)butanoate is unique due to its specific phenylhydrazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-hydroxy-2-phenyldiazenylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMOYLSNEVXNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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